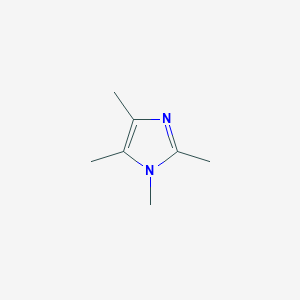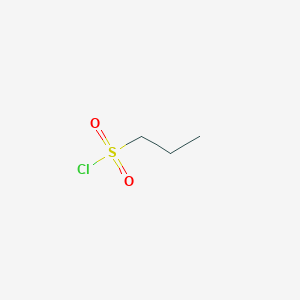
1,2-双(二苯基膦)乙烷
描述
1,2-Bis(diphenylphosphino)ethane is a bidentate ligand commonly used in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it a valuable compound in various catalytic processes. The molecular formula of 1,2-Bis(diphenylphosphino)ethane is (C₆H₅)₂PCH₂CH₂P(C₆H₅)₂, and it has a molecular weight of 398.42 g/mol .
科学研究应用
作用机制
Target of Action
1,2-Bis(diphenylphosphino)ethane, also known as Ethylenebis(diphenylphosphine) or dppe, is an organophosphorus compound . It is a common symmetrical bidentate ligand in coordination chemistry . The primary targets of dppe are transition metals such as palladium, nickel, or iridium . It forms coordination complexes with these metals, which are used as homogeneous catalysts .
Biochemical Pathways
The biochemical pathways affected by dppe are primarily related to its role as a ligand in coordination chemistry. It is involved in various chemical reactions, including metal-catalyzed allylic alkylation, decarboxylation of allylic esters, 1,3-diene synthesis, cycloaddition reactions, and carbonylation reactions .
Pharmacokinetics
It is worth noting that dppe is a white solid that is soluble in organic solvents , which could influence its distribution and elimination in a hypothetical biological context.
Result of Action
The result of dppe’s action is the formation of coordination complexes with transition metals . These complexes are often used as catalysts in various chemical reactions . For example, the complex Pd(dppe)2 can be formed through a reduction reaction with Pd(II) and NaBH4 .
生化分析
Biochemical Properties
1,2-Bis(diphenylphosphino)ethane is a bidendate ligand used in coordination chemistry to prepare metal complexes . It is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters . It is also used in 1,3-diene synthesis
Cellular Effects
It has been reported that it is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters , which could potentially influence cell function
Molecular Mechanism
The molecular mechanism of 1,2-Bis(diphenylphosphino)ethane is largely related to its role as a ligand in coordination chemistry . It forms a chelating complex with many metal centers, stabilizing the corresponding metal complex . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and other molecular effects.
准备方法
1,2-Bis(diphenylphosphino)ethane can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 1,2-dibromoethane in the presence of a base such as sodium or potassium . The reaction typically proceeds as follows:
2(C6H5)2PH+BrCH2CH2Br+2Na→(C6H5)2PCH2CH2P(C6H5)2+2NaBr+H2
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to maximize yield and purity.
化学反应分析
1,2-Bis(diphenylphosphino)ethane undergoes various chemical reactions, primarily due to its role as a ligand in coordination chemistry. Some of the key reactions include:
Oxidation: 1,2-Bis(diphenylphosphino)ethane can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: It can participate in substitution reactions where the phosphine ligands are replaced by other ligands. This is often observed in metal-catalyzed reactions.
Coordination: 1,2-Bis(diphenylphosphino)ethane forms stable complexes with transition metals such as palladium, platinum, and nickel.
相似化合物的比较
1,2-Bis(diphenylphosphino)ethane can be compared with other similar bidentate ligands, such as:
1,3-Bis(diphenylphosphino)propane: Similar to 1,2-Bis(diphenylphosphino)ethane, this compound forms stable complexes with transition metals and is used in catalytic processes.
1,2-Bis(dicyclohexylphosphino)ethane: This ligand has bulkier substituents, which can influence the steric and electronic properties of the metal complexes.
1,2-Bis(dimethylphosphino)ethane: This ligand has smaller substituents, which can affect the reactivity and stability of the metal complexes.
1,2-Bis(diphenylphosphino)ethane is unique due to its balance of steric and electronic properties, making it versatile in various catalytic applications.
属性
IUPAC Name |
2-diphenylphosphanylethyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMZQPDHXULLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061858 | |
| Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white crystals; [Acros Organics MSDS] | |
| Record name | Bis(1,2-diphenylphosphino)ethane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12344 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1663-45-2 | |
| Record name | 1,2-Bis(diphenylphosphino)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(diphenylphosphine)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Bis(diphenylphosphino)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76285 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine, 1,1'-(1,2-ethanediyl)bis[1,1-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine, 1,2-ethanediylbis[diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(1,2-diphenylphosphino)ethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-BIS(DIPHENYLPHOSPHINO)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL33QE52I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethylenebis(diphenylphosphine)?
A1: Ethylenebis(diphenylphosphine) has the molecular formula C26H24P2 and a molecular weight of 398.43 g/mol.
Q2: Are there any spectroscopic data available for DPPE?
A2: Yes, several papers mention spectroscopic characterization of DPPE and its complexes. For example, IR spectra are reported for a series of DPPE-coordinated d8-metal tetrasulfide complexes. [] Additionally, 1H NMR and 31P NMR data are used to analyze DPPE complexes with copper(I) and silver(I) ions. [, ]
Q3: Is DPPE sensitive to air and light?
A3: Yes, DPPE is air and light sensitive. It's recommended to store it under nitrogen or argon for prolonged stability. []
Q4: What type of catalyst is DPPE commonly used for?
A4: DPPE, particularly its palladium(0) complex, [Pd(DPPE)2], is widely recognized as a homogeneous catalyst in various organic reactions. []
Q5: What is the role of [Pd(DPPE)2] in allylic substitution reactions?
A5: [Pd(DPPE)2] effectively catalyzes allylic substitution reactions. Its slow dissociation rate contributes to good stereoselectivity, making it advantageous for reactions involving bulky substrates. []
Q6: Are there other notable catalytic applications of DPPE complexes?
A6: Yes, an iron(0) complex containing DPPE, Fe(DPPE)2·C2H2, catalyzes the addition of ethylene to butadiene, yielding a mixture of 1,4-hexadiene isomers. The selectivity towards 1-cis-4-hexadiene is significantly enhanced by adding Lewis acids like diethylaluminum chloride. []
Q7: Has computational chemistry been employed to study DPPE and its complexes?
A7: Time-Dependent Density Functional Theory (TD-DFT) calculations were utilized to study the electronic structure and optical properties of ruthenium(III) complexes with DPPE and phenylcyanamide ligands. These calculations provided valuable insights into the oxidation behavior and near-IR absorption properties of these complexes. []
Q8: How do structural modifications of DPPE affect its coordination behavior?
A8: Replacing the phenyl groups in DPPE with bulkier cyclohexyl groups, as in 1,2-ethylenebis(dicyclohexylphosphine), influences the coordination geometry and solution dynamics of lanthanide complexes. [] This highlights the impact of steric factors on ligand coordination.
Q9: How does the presence of oxygen affect DPPE?
A9: DPPE can undergo oxidation in the presence of oxygen. In a study involving the reaction of bis(1,3-diphenylpropane-1,3-dionato)cobalt(II) with DPPE, an unexpected oxidation of DPPE to ethylenebis(diphenylphosphine oxide) occurred, leading to the formation of a coordination polymer. []
Q10: What analytical techniques are commonly used to characterize DPPE and its complexes?
A10: Various analytical techniques are employed to study DPPE and its complexes. These include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 31P NMR are widely used to elucidate the structure and dynamics of DPPE complexes in solution. [, , ]
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups and bonding modes present in DPPE complexes, particularly those involving metal-ligand interactions. []
- X-ray Crystallography: This technique is crucial for determining the solid-state structures of DPPE complexes, offering insights into coordination geometries and bond lengths. [, , , , , ]
- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of DPPE complexes. []
- Electrochemical Techniques: Cyclic voltammetry (CV) can provide information about the redox properties of DPPE complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)








![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

